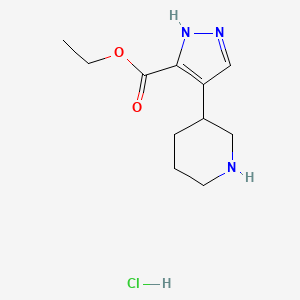
N-(3-Ethynylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
生化学分析
Biochemical Properties
It is known that benzamides, the parent compounds of N-(3-Ethynylphenyl)benzamide, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the benzamide derivative and the biomolecules it interacts with.
Cellular Effects
Some benzamides have been found to inhibit NFkB activation and induce apoptosis
Molecular Mechanism
It has been reported that this compound can undergo plastic deformation in single crystals, which can be repeatedly bent and returned to its original shape without loss of integrity . This suggests that this compound may interact with biomolecules in a unique way, potentially influencing their function at the molecular level.
Temporal Effects in Laboratory Settings
It has been reported that this compound can undergo plastic deformation in single crystals , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethynylphenyl)benzamide typically involves the reaction of 3-ethynylaniline with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction .
化学反応の分析
Types of Reactions: N-(3-Ethynylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted benzamides.
科学的研究の応用
N-(3-Ethynylphenyl)benzamide has a wide range of scientific research applications, including:
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the development of new materials with unique properties.
Biology:
Medicine:
Industry:
作用機序
The mechanism of action of N-(3-Ethynylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
N-(3-Ethynylphenyl)-3-fluorobenzamide: Similar in structure but contains a fluorine atom, which can alter its chemical and biological properties.
N-(4-Ethynylphenyl)-3-fluoro-4-(trifluoromethyl)benzamide: Contains additional fluorine atoms, leading to different mechanical and chemical properties.
Uniqueness: N-(3-Ethynylphenyl)benzamide is unique due to its specific ethynyl group, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the ethynyl group allows for unique interactions with biological targets and contributes to its potential as a versatile compound in various research applications .
特性
IUPAC Name |
N-(3-ethynylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-2-12-7-6-10-14(11-12)16-15(17)13-8-4-3-5-9-13/h1,3-11H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGMCCAFIFTRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-(2,4,6-trimethylbenzenesulfonamido)naphthalen-2-yl]-3-oxobutanoate](/img/structure/B2607968.png)

![2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2607976.png)
![1-(4-methylphenyl)-5-oxo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B2607977.png)


![1-Chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2607981.png)



![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2607986.png)
![3-(4-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2607988.png)
![1,1-Dichlorospiro[3.3]heptan-2-one](/img/structure/B2607989.png)
